Cas no 1421472-05-0 (3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide)

3-Chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a specialized heterocyclic compound featuring a pyrimidine core substituted with a chloro-benzamide moiety and a trimethylpyrazole group. Its structural complexity enables precise interactions in medicinal chemistry and agrochemical applications, particularly as an intermediate or active ingredient in targeted synthesis. The chloro and benzamide functionalities enhance reactivity, facilitating further derivatization, while the trimethylpyrazole group contributes to steric and electronic modulation, improving binding affinity in receptor-based studies. This compound is valued for its potential in developing kinase inhibitors or pesticidal agents, offering a balance of stability and synthetic versatility. Suitable for research-scale applications requiring tailored molecular scaffolds.
3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide structure
1421472-05-0 structure
Product name:3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide
CAS No:1421472-05-0
MF:C17H16ClN5O
MW:341.794841766357
CID:6360319
PubChem ID:71789824

3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide
    • 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
    • F6218-0209
    • 3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
    • AKOS024539660
    • 3-CHLORO-N-[2-(3,4,5-TRIMETHYLPYRAZOL-1-YL)PYRIMIDIN-5-YL]BENZAMIDE
    • VU0537475-1
    • 1421472-05-0
    • Inchi: 1S/C17H16ClN5O/c1-10-11(2)22-23(12(10)3)17-19-8-15(9-20-17)21-16(24)13-5-4-6-14(18)7-13/h4-9H,1-3H3,(H,21,24)
    • InChI Key: FNSNNMFHYGJPEK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1C=NC(=NC=1)N1C(C)=C(C)C(C)=N1)=O

Computed Properties

  • Exact Mass: 341.1043378g/mol
  • Monoisotopic Mass: 341.1043378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.7Ų

3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6218-0209-15mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
15mg
$89.0 2023-09-09
Life Chemicals
F6218-0209-4mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
4mg
$66.0 2023-09-09
Life Chemicals
F6218-0209-25mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
25mg
$109.0 2023-09-09
Life Chemicals
F6218-0209-30mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
30mg
$119.0 2023-09-09
Life Chemicals
F6218-0209-75mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
75mg
$208.0 2023-09-09
Life Chemicals
F6218-0209-5mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
5mg
$69.0 2023-09-09
Life Chemicals
F6218-0209-5μmol
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6218-0209-3mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
3mg
$63.0 2023-09-09
Life Chemicals
F6218-0209-1mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
1mg
$54.0 2023-09-09
Life Chemicals
F6218-0209-50mg
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
1421472-05-0
50mg
$160.0 2023-09-09

3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Related Literature

Additional information on 3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide

3-Chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide: A Comprehensive Overview

3-Chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, also known by its CAS number 1421472-05-0, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique chemical structure and promising biological activities. Recent studies have highlighted its role in various therapeutic applications, making it a subject of intense research interest.

The molecular structure of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is characterized by a pyrimidine ring system substituted with a pyrazole moiety and a benzamide group. The presence of the pyrazole ring introduces significant steric and electronic effects, which influence the compound's reactivity and bioavailability. The chloro substituent further enhances the molecule's stability and selectivity in biological systems. This combination of structural features makes the compound a versatile candidate for drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible. The development of these synthetic routes has been instrumental in advancing the compound's application in drug discovery.

The biological activity of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-y)pyrimidin-5-yl)benzamide has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-tumor properties, particularly against various cancer cell lines. The compound exhibits selective cytotoxicity by targeting key enzymes involved in cell proliferation and survival pathways. Additionally, it has shown promising anti-inflammatory and antimicrobial activities, suggesting its potential use in treating inflammatory diseases and infections.

In terms of pharmacokinetics, 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide demonstrates favorable absorption and bioavailability profiles. Its ability to penetrate cellular membranes efficiently enhances its efficacy in targeting intracellular pathogens and cancer cells. Furthermore, studies on its metabolic stability indicate that the compound undergoes minimal hepatic metabolism, reducing the risk of adverse drug interactions.

The application of computational chemistry tools has provided deeper insights into the molecular mechanisms underlying the biological activity of this compound. Molecular docking studies have revealed that the pyrimidine ring interacts strongly with key residues in target proteins, such as kinases and proteases. These interactions are crucial for modulating enzyme activity and achieving therapeutic effects. Such computational approaches have significantly accelerated drug development efforts involving this compound.

In conclusion, 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-y))pyrimidin-5-yl-benzamide (CAS No. ) is a remarkable molecule with vast potential in therapeutics.

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